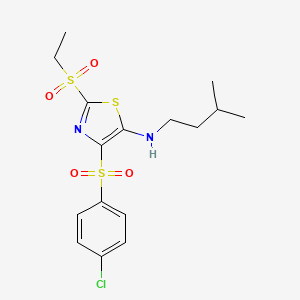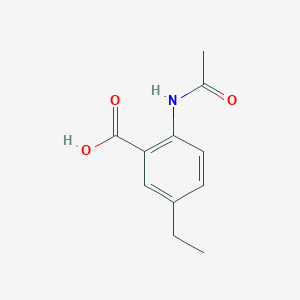![molecular formula C20H24FN3O2 B2724735 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309570-30-5](/img/structure/B2724735.png)
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TAK-063, is a novel, selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is found predominantly in the striatum, a region of the brain that plays a key role in the regulation of motor function, cognition, and emotion. TAK-063 has shown promise as a potential treatment for a range of neuropsychiatric disorders, including schizophrenia, depression, and Huntington's disease.
Mécanisme D'action
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one works by selectively inhibiting PDE10A, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in the striatum, which in turn leads to increased activity of the dopamine and glutamate neurotransmitter systems. This increased activity is thought to underlie the therapeutic effects of this compound in neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of dopamine and glutamate in the striatum, which are key neurotransmitters involved in the regulation of motor function, cognition, and emotion. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one as a research tool is its selectivity for PDE10A. This selectivity allows researchers to study the specific effects of PDE10A inhibition on the brain and behavior. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are numerous future directions for research on 6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the potential use of this compound as a treatment for Huntington's disease, a neurodegenerative disorder characterized by the loss of striatal neurons. This compound has been shown to increase the levels of BDNF, which may promote the survival of striatal neurons in Huntington's disease. Another area of interest is the potential use of this compound as a cognitive enhancer in healthy individuals. Clinical trials have shown that this compound can improve cognitive function in patients with schizophrenia and major depressive disorder, and further research is needed to determine if this compound has similar effects in healthy individuals.
Méthodes De Synthèse
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of tert-butylamine with 4-fluorobenzoyl chloride to form the intermediate 4-fluorobenzoyl tert-butyl carbamate. This intermediate is then reacted with 4-(4-chlorobutyl)piperidine to form the key intermediate 1-(4-fluorobenzoyl)-4-(4-tert-butyl)piperidin-3-ol. This intermediate is then reacted with 2-chloro-5-nitropyridazine to form this compound.
Applications De Recherche Scientifique
6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for neuropsychiatric disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression in animal models. Clinical trials have also shown promising results, with this compound demonstrating efficacy in improving cognitive function in patients with schizophrenia and major depressive disorder.
Propriétés
IUPAC Name |
6-tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)16-10-12-23(13-11-16)19(26)14-4-6-15(21)7-5-14/h4-9,16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWVFSMAEDCKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2724653.png)
![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)


![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)
![Methyl 3-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2724663.png)
![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)
![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)
![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)
![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)